1,1-Dioxidotetrahydrothiene-3,4-diyl dibenzoate
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Overview
Description
1,1-Dioxidotetrahydrothiene-3,4-diyl dibenzoate is a chemical compound with the molecular formula C18H16O6S It is a derivative of tetrahydrothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxidotetrahydrothiene-3,4-diyl dibenzoate typically involves the reaction of tetrahydrothiophene with benzoic acid derivatives under specific conditions. One common method includes the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative, followed by esterification with benzoic acid. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxidotetrahydrothiene-3,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1,1-Dioxidotetrahydrothiene-3,4-diyl dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-Dioxidotetrahydrothiene-3,4-diyl dibenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxidotetrahydrothiene-3,4-diyl diurea
- 1,1-Dioxidotetrahydrothiene-3,4-diyl dipiperidine
Uniqueness
1,1-Dioxidotetrahydrothiene-3,4-diyl dibenzoate is unique due to its specific ester functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H16O6S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(4-benzoyloxy-1,1-dioxothiolan-3-yl) benzoate |
InChI |
InChI=1S/C18H16O6S/c19-17(13-7-3-1-4-8-13)23-15-11-25(21,22)12-16(15)24-18(20)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
NZBKYQUZFSDQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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